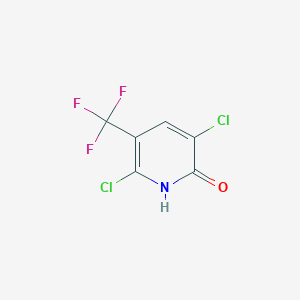
3,6-Dichloro-5-trifluoromethyl-2-pyridone
Cat. No. B8347305
M. Wt: 231.98 g/mol
InChI Key: UEDZNRIXBYVBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04546191
Procedure details


To a solution of 2.7 g of potassium hydroxide dissolved in 37 ml of t-butanol was added 6.0 g of 2,3,6-trichloro-5-trifluoromethylpyridine, and the solution was reacted at 80° C. for 3 hours while stirring. After completion of the reaction, the reaction product was allowed to cool and made acidic with concentrated hydrochloric acid. The solvent was distilled off under reduced pressure, and the residue was extracted with methylene chloride. The methylene chloride solution was washed with water and dried over anhydrous sodium sulfate. The methylene chloride was distilled off under reduced pressure, and the resulting residue was passed through a silica gel column (eluent: an n-hexane-ethyl acetate (3:1 by weight) mixture) to obtain 1.5 g of 3,6-dichloro-5-trifluoromethyl-2-pyridone having a melting point of 129° to 131° C. and 0.8 g of 5,6-dichloro-3-trifluoromethyl-2-pyridone having a melting point of 163° to 165° C., respectively.





Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[K+].[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[C:6]([Cl:15])[N:5]=1.Cl>C(O)(C)(C)C>[Cl:10][C:9]1[C:4](=[O:1])[NH:5][C:6]([Cl:15])=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:8]=1.[Cl:10][C:9]1[CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:6](=[O:1])[NH:5][C:4]=1[Cl:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C=C1Cl)C(F)(F)F)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted at 80° C. for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The methylene chloride was distilled off under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(NC(=C(C1)C(F)(F)F)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(NC1Cl)=O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
